molecular formula C7H7Cl2NO B3117851 O-[(2,3-dichlorophenyl)methyl]hydroxylamine CAS No. 227754-33-8

O-[(2,3-dichlorophenyl)methyl]hydroxylamine

Cat. No.: B3117851
CAS No.: 227754-33-8
M. Wt: 192.04 g/mol
InChI Key: YQTUKOHDEHVKSW-UHFFFAOYSA-N
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Description

O-[(2,3-Dichlorophenyl)methyl]hydroxylamine (CAS 227754-33-8) is a benzyl-protected hydroxylamine derivative with the molecular formula C 7 H 7 Cl 2 NO and a molecular weight of 192.04 g/mol . This compound, characterized by a topological polar surface area of 35.2 Ų, serves as a versatile building block and nucleophile in organic synthesis and medicinal chemistry research . The 2,3-dichlorobenzyl moiety can impart specific steric and electronic properties, making this reagent valuable for the synthesis of more complex molecules, including analogs of other dichlorophenyl compounds . As a protected hydroxylamine, it is particularly useful for the preparation of hydroxamic acids and other functionalized nitrogen-oxygen systems, which are of significant interest in drug discovery and chemical biology. Researchers utilize such compounds in the development of potential enzyme inhibitors or as intermediates in multi-step synthetic routes, often employing coupling reagents like HATU for amide bond formation . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

O-[(2,3-dichlorophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTUKOHDEHVKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2,3-dichlorophenyl)methyl]hydroxylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[(2,3-dichlorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-[(2,3-dichlorophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-[(2,3-dichlorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The electron-withdrawing chlorine atoms in the dichlorophenyl derivative increase aromatic ring deshielding compared to methoxy or dihydrodioxin substituents. This likely shifts aromatic proton signals upfield relative to methoxy analogs (e.g., 7.26 ppm in 4h vs. unreported for dichloro).
  • Methoxy groups (electron-donating) in 4h and 4i result in distinct NMR splitting patterns due to para/meta substitution .

Synthetic Efficiency :

  • Yields for dihydrodioxin and methoxy analogs exceed 85%, suggesting robust synthetic routes . Data for the dichloro derivative is lacking but may involve similar nucleophilic substitution or reductive amination strategies.

Functional Roles :

  • PFBHA is widely used in analytical chemistry for carbonyl compound derivatization due to its high electrophilicity . The dichloro derivative’s electron-deficient aromatic ring may reduce nucleophilicity, limiting its utility in similar applications.

Physicochemical Properties

  • Solubility: Hydroxylamine derivatives are generally polar, with solubility in DMSO or methanol. Hydrochloride salts (e.g., CAS 317821-70-8 ) enhance water solubility.
  • Stability : Chlorine substituents may enhance stability against oxidation compared to methoxy analogs.

Biological Activity

O-[(2,3-dichlorophenyl)methyl]hydroxylamine is an organic compound notable for its hydroxylamine functional group attached to a dichlorophenylmethyl moiety. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine atoms enhances its reactivity and may influence its biological efficacy.

  • Chemical Formula : C8_{8}H8_{8}Cl2_{2}N\O
  • Molecular Weight : Approximately 192.05 g/mol
  • Structure :

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. This interaction may result in:

  • Inhibition of Enzyme Activity : Particularly noted for inhibiting indoleamine 2,3-dioxygenase-1 (IDO1), which plays a role in cancer and immune regulation .
  • Induction of Oxidative Stress : The compound's reactivity can lead to oxidative damage within cells, potentially affecting various signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits:

Case Studies and Research Findings

  • Inhibition of IDO1 : A study highlighted the compound's role as a potent inhibitor of IDO1, with implications for developing new cancer therapies . The structure-activity relationship (SAR) studies indicated that modifications at the meta position of the aromatic ring significantly enhance inhibitory potency.
  • Oxidative Stress Induction : Experimental findings suggest that this compound can induce oxidative stress in cellular models, which may contribute to its anticancer effects by promoting apoptosis in cancer cells .

Comparative Biological Activity Table

CompoundBiological ActivityReferences
This compoundIDO1 Inhibition; Antimicrobial; Anticancer
O-benzylhydroxylaminePotent IDO1 Inhibitor
Hydroxylamine derivativesVarious biological activities

Synthesis Methods

This compound can be synthesized through several methods:

  • Reaction with Hydroxylamine :
    2 3 Dichlorobenzaldehyde+HydroxylamineO 2 3 dichlorophenyl methyl hydroxylamine\text{2 3 Dichlorobenzaldehyde}+\text{Hydroxylamine}\rightarrow \text{O 2 3 dichlorophenyl methyl hydroxylamine}

This synthesis highlights the compound's versatility and potential for further derivatization.

Q & A

Q. What are the recommended synthetic routes for O-[(2,3-dichlorophenyl)methyl]hydroxylamine, and how can purity be optimized?

The compound can be synthesized via O-alkylation of hydroxylamine derivatives , a method validated for structurally similar compounds like O-[(2-methoxyphenyl)methyl]hydroxylamine. Key steps include:

  • Reaction conditions : Use of hydroxylamine hydrochloride with a benzyl halide (e.g., 2,3-dichlorobenzyl bromide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., NaHCO₃ or K₂CO₃) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor intermediates via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the dichlorophenyl ring (δ 7.2–7.5 ppm), methylene bridge (δ ~4.5 ppm), and hydroxylamine NH (δ ~5.5 ppm, broad).
    • ¹³C NMR : Signals for aromatic carbons (δ 125–140 ppm) and the CH₂ group (δ ~70 ppm) .
  • Mass spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂OH).
  • IR spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. Adjust solvent systems for reactions involving aqueous phases .
  • Stability :
    • Degrades under acidic/alkaline conditions or prolonged exposure to light.
    • Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Questions

Q. How does the electronic nature of the 2,3-dichlorophenyl group influence the compound’s reactivity in nucleophilic reactions?

The electron-withdrawing Cl substituents on the phenyl ring enhance the electrophilicity of the methylene bridge, facilitating nucleophilic attacks (e.g., in oxime formation). Comparative studies with methoxy-substituted analogs (e.g., O-[(2-methoxyphenyl)methyl]hydroxylamine) show slower reaction kinetics due to the electron-donating methoxy group . Computational DFT analyses (e.g., HOMO-LUMO gaps) can quantify these electronic effects .

Q. What strategies mitigate degradation during long-term storage or experimental use?

  • Lyophilization : Freeze-drying the compound in the presence of stabilizers (e.g., ascorbic acid) reduces hydrolytic degradation.
  • Buffered solutions : Use phosphate buffer (pH 6–7) to minimize acid/base-driven decomposition.
  • Real-time stability testing : Monitor degradation products (e.g., quinones or chlorinated byproducts) via HPLC-MS .

Q. How can computational methods predict biological activity or metabolic pathways for this compound?

  • Molecular docking : Screen against enzyme targets (e.g., monoamine oxidases) to assess binding affinity. For example, the hydroxylamine group may act as a reversible inhibitor by forming hydrogen bonds with catalytic residues .
  • ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation) and potential toxicity (e.g., hepatotoxicity risk due to chlorinated metabolites) .

Methodological Notes

  • Synthesis optimization : Scale-up reactions require controlled exothermic conditions to avoid side reactions (e.g., dimerization) .
  • Analytical validation : Cross-validate purity assessments using orthogonal techniques (e.g., NMR + HPLC) to resolve overlapping peaks from impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[(2,3-dichlorophenyl)methyl]hydroxylamine
Reactant of Route 2
O-[(2,3-dichlorophenyl)methyl]hydroxylamine

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